2-[2-(4'-Chloro-biphenyl-4-YL)-2-oxo-ethyl]acrylic acid
CAS No.: 58211-82-8
Cat. No.: VC20752226
Molecular Formula: C17H13ClO3
Molecular Weight: 300.7 g/mol
* For research use only. Not for human or veterinary use.
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CAS No. | 58211-82-8 |
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Molecular Formula | C17H13ClO3 |
Molecular Weight | 300.7 g/mol |
IUPAC Name | 4-[4-(4-chlorophenyl)phenyl]-2-methylidene-4-oxobutanoic acid |
Standard InChI | InChI=1S/C17H13ClO3/c1-11(17(20)21)10-16(19)14-4-2-12(3-5-14)13-6-8-15(18)9-7-13/h2-9H,1,10H2,(H,20,21) |
Standard InChI Key | HFQRIKISCRTEMT-UHFFFAOYSA-N |
SMILES | C=C(CC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)Cl)C(=O)O |
Canonical SMILES | C=C(CC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)Cl)C(=O)O |
Chemical Identity and Nomenclature
Primary Identification
2-[2-(4'-Chloro-biphenyl-4-YL)-2-oxo-ethyl]acrylic acid is officially registered with the Chemical Abstracts Service (CAS) under the registry number 58211-82-8. This unique identifier allows for unambiguous identification of the compound in chemical databases and literature. The compound is characterized by its molecular formula C17H13ClO3, with a calculated molecular weight of 300.741 g/mol, which is sometimes rounded to 300.74 g/mol in technical literature .
Synonyms and Alternative Nomenclature
The compound is known by several synonyms in the scientific literature and commercial catalogs, which reflects its complex structure and the different naming conventions used in chemistry. These alternative names include 4'-Chloro-α-methylene-γ-oxo[1,1'-biphenyl]-4-butanoic acid, F 1449, and [1,1'-Biphenyl]-4-butanoic acid, 4'-chloro-α-methylene-γ-oxo-. Additionally, it is sometimes referred to as 4-[4-(4-chlorophenyl)phenyl]-2-methylidene-4-oxobutanoic acid in some chemical databases and research publications .
Table 1: Synonyms of 2-[2-(4'-Chloro-biphenyl-4-YL)-2-oxo-ethyl]acrylic acid
Synonym | Chemical Naming Convention |
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4'-Chloro-α-methylene-γ-oxo[1,1'-biphenyl]-4-butanoic acid | Systematic chemical nomenclature |
F 1449 | Commercial or catalog designation |
[1,1'-Biphenyl]-4-butanoic acid, 4'-chloro-α-methylene-γ-oxo- | Alternative systematic nomenclature |
4-[4-(4-chlorophenyl)phenyl]-2-methylidene-4-oxobutanoic acid | Functional group-based nomenclature |
Physical and Chemical Properties
Physical Characteristics
2-[2-(4'-Chloro-biphenyl-4-YL)-2-oxo-ethyl]acrylic acid presents as a solid at room temperature with a light orange coloration. The compound has a defined melting point range of 173-179°C, which is an important parameter for its identification and purity assessment. The physical state and appearance of the compound can vary slightly depending on its purity level and the specific conditions of its synthesis and storage .
Solubility Profile
The solubility characteristics of 2-[2-(4'-Chloro-biphenyl-4-YL)-2-oxo-ethyl]acrylic acid are important for its handling and application in various chemical processes. According to available data, the compound exhibits limited solubility in common organic solvents. It is slightly soluble in dimethyl sulfoxide (DMSO), which is a polar aprotic solvent commonly used in chemical research. Additionally, it shows slight solubility in methanol when heated, suggesting that temperature plays a significant role in enhancing its dissolution. This solubility profile is crucial information for researchers and chemists who need to work with this compound in solution-phase chemistry .
Comprehensive Physical and Chemical Properties
Table 2: Physical and Chemical Properties of 2-[2-(4'-Chloro-biphenyl-4-YL)-2-oxo-ethyl]acrylic acid
Applications and Uses
Research and Development Applications
2-[2-(4'-Chloro-biphenyl-4-YL)-2-oxo-ethyl]acrylic acid serves primarily as a valuable compound for research and development purposes. Its complex structure containing multiple functional groups makes it an interesting subject for studies in organic chemistry, medicinal chemistry, and related fields. The compound is often used in exploratory research aimed at developing new synthetic methodologies or investigating structure-activity relationships in various biological systems. As indicated in the available literature, the compound is marketed for R&D and commercial use, highlighting its significance in the scientific research community .
Industrial and Synthetic Applications
In industrial settings, 2-[2-(4'-Chloro-biphenyl-4-YL)-2-oxo-ethyl]acrylic acid serves as a fine chemical intermediate used in the synthesis of various higher-value products. These include pesticides, pharmaceuticals, surfactants, polymer monomers, and antifungal agents. The versatility of this compound as a synthetic building block can be attributed to its functional groups, which provide multiple reaction sites for further chemical transformations .
The compound's role in pesticide development is particularly noteworthy, as it may contribute to the structural elements that confer bioactivity or specificity to the final products. Similarly, in pharmaceutical applications, the compound might serve as a precursor to more complex molecules with therapeutic potential. The use of this compound in the development of surfactants and polymer monomers indicates its relevance in materials science and industrial chemistry, where these products find applications in cleaning agents, emulsifiers, and polymer materials with specific properties .
Country | Number of Suppliers |
---|---|
China | 5 |
United Kingdom | 1 |
Canada | 1 |
Germany | 1 |
India | 1 |
United States | 1 |
Total | 10 |
Structural Characteristics and Reactivity
Molecular Structure Analysis
The molecular structure of 2-[2-(4'-Chloro-biphenyl-4-YL)-2-oxo-ethyl]acrylic acid features several key functional groups that contribute to its chemical behavior and potential applications. The compound contains a biphenyl core structure with a chloro substituent at the 4' position of one of the phenyl rings. Attached to the other phenyl ring is a side chain containing an oxo (ketone) group and an acrylic acid moiety. This combination of aromatic rings, carbonyl functionality, and carboxylic acid group creates a molecule with diverse chemical reactivity potential .
The presence of the chloro substituent on the biphenyl system can influence the electronic properties of the aromatic rings, potentially affecting the reactivity of the compound in various chemical transformations. The acrylic acid group, characterized by a carbon-carbon double bond conjugated with a carboxylic acid, provides a site for potential polymerization reactions or Michael-type additions, which could explain the compound's utility as a polymer monomer precursor .
Research and Development Perspectives
Future Research Directions
Based on the compound's structure and known applications, several potential directions for future research can be identified. These include:
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Development of improved synthetic routes to produce 2-[2-(4'-Chloro-biphenyl-4-YL)-2-oxo-ethyl]acrylic acid with higher yields, lower costs, or reduced environmental impact.
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Exploration of the compound's potential biological activities, particularly given its structural similarities to some bioactive molecules containing biphenyl moieties.
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Investigation of the compound's utility in creating novel polymer materials, leveraging its acrylic acid functionality for polymerization reactions.
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Structure-activity relationship studies to determine how modifications to the compound's structure might enhance its performance in specific applications, such as pesticide or pharmaceutical development.
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Development of new synthetic methodologies using this compound as a model substrate, which could advance our understanding of organic reaction mechanisms and expand the toolbox of synthetic organic chemistry .
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